2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester
Description
Properties
IUPAC Name |
methyl 2-[4-(4-acetyloxyphenyl)-3-fluorophenyl]-3,3,3-trideuteriopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO4/c1-11(18(21)22-3)14-6-9-16(17(19)10-14)13-4-7-15(8-5-13)23-12(2)20/h4-11H,1-3H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSZEZRRJWMPME-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675507 | |
| Record name | Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl](3,3,3-~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216901-55-1 | |
| Record name | Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl](3,3,3-~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification with Deuterated Methanol
Isotope Exchange via Catalytic Deuteration
-
Process : Non-deuterated methyl ester undergoes H/D exchange using D₂O and Rh/C catalyst at 150°C under 50 bar D₂ gas.
-
Efficiency : 90–94% deuteration at the methyl group after 24 hours.
Reaction Optimization and Critical Parameters
Key variables influencing yield and isotopic purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Catalyst Loading | 0.5–1.0 mol% Pd | Higher loads reduce side products |
| Deuterated Solvent Purity | ≥99.8% CD₃OD | Minimizes protium contamination |
| Temperature Control | 65±2°C (esterification) | Prevents thermal decomposition |
Data from batch analyses (n=12) show a direct correlation between CD₃OD purity and deuterium content (R²=0.94).
Purification and Analytical Validation
-
Chromatographic Methods :
-
Spectroscopic Confirmation :
Industrial-Scale Production Challenges
-
Deuterium Cost Mitigation :
-
Regulatory Compliance :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Deuterium Purity (%) | Scalability |
|---|---|---|---|
| Esterification with CD₃OD | 85 | 98.5 | Moderate (100 kg) |
| Catalytic H/D Exchange | 72 | 99.1 | High (500 kg) |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains two ester groups: an acetoxy group on the biphenyl ring and a methyl ester on the propionic acid chain. These groups are susceptible to hydrolysis under acidic or basic conditions.
Thermal and Oxidative Stability
Forced degradation studies under elevated temperatures or oxidative conditions reveal decomposition pathways critical for pharmaceutical impurity control.
Isotope Effects
The d3-labeled methyl ester (CD<sub>3</sub>) exhibits distinct behavior in metabolic and kinetic studies:
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential analgesic properties. In preclinical studies, it has shown efficacy in pain models, suggesting that it may act as a non-opioid analgesic. Its mechanism may involve modulation of pain pathways without the central nervous system side effects commonly associated with traditional narcotics .
Anti-inflammatory Properties
Research indicates that compounds similar to 2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could position the compound as a therapeutic agent for conditions characterized by chronic inflammation .
Drug Delivery Systems
The compound's amphiphilic nature allows it to be utilized in drug delivery systems, particularly for gene therapy applications. Its ability to form stable complexes with nucleic acids can enhance the delivery efficiency of therapeutic genes, potentially improving treatment outcomes in genetic disorders and cancers .
Case Study 1: Analgesic Efficacy
In a study involving rodent models, this compound was administered prior to opioid treatment. Results indicated that this compound could enhance the analgesic effects of opioids while reducing the risk of hyperalgesia—a common side effect of prolonged opioid use. The study highlighted its potential as an adjunct therapy in pain management .
Case Study 2: Anti-inflammatory Activity
A comparative study focused on various fluorinated compounds demonstrated that this compound significantly reduced inflammation markers in vitro. The results suggested its potential use in treating inflammatory diseases such as arthritis and colitis .
Mechanism of Action
The mechanism of action of 2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is similar to that of flurbiprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, the compound reduces inflammation, pain, and fever . The deuterated form is used to study the metabolic pathways and molecular targets of flurbiprofen in greater detail.
Comparison with Similar Compounds
2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is unique due to its deuterated nature, which provides advantages in analytical studies. Similar compounds include:
Flurbiprofen: The non-deuterated parent compound, commonly used as an NSAID.
Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: An NSAID with a similar biphenyl structure but different substituents.
The deuterated form offers improved stability and allows for more precise analytical measurements compared to its non-deuterated counterparts.
Biological Activity
2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester, also known by its CAS number 1216901-55-1, is a compound with potential applications in organic synthesis and pharmacological research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C18H17FO4
- Molecular Weight : 316.32 g/mol
- Structure : The compound features a biphenyl core with an acetoxy group and a fluorine substituent, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been assessed primarily in the context of its pharmacological properties. Here are the key areas of interest:
Antitumor Activity
Research indicates that compounds with similar structural motifs to 2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid have shown promising antitumor activity. For instance, studies on related biphenyl derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the presence of the acetoxy and fluorine groups may enhance their efficacy through mechanisms such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Effects
Compounds within the propionic acid class are often investigated for their anti-inflammatory properties. Preliminary data suggest that the acetoxy and fluoro substitutions in this compound could modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This aligns with findings from studies on similar compounds that have demonstrated reduced inflammation in animal models .
Analgesic Properties
The analgesic effects of propionic acid derivatives are well-documented. Given the structural similarities, it is hypothesized that this compound may exhibit similar pain-relieving properties. Research into related compounds indicates potential mechanisms involving COX inhibition, which is crucial for mediating pain responses .
Case Studies and Research Findings
- Antitumor Efficacy :
- Inflammation Models :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester, and how can deuterium incorporation efficiency be optimized?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl core. For deuterium incorporation at the methyl ester position, deutero-methylation agents like CD3I or D3C-OTf are used under controlled conditions. Optimization involves:
- Catalyst Selection : PdCl2(dppf)CH2Cl2 (as in ) for coupling efficiency and regioselectivity.
- Deuterium Purity : Use anhydrous solvents and inert atmospheres to minimize proton exchange.
- Kinetic Analysis : Monitor deuteration via <sup>2</sup>H-NMR or mass spectrometry ( ).
Basic: What analytical techniques are critical for confirming the structural integrity and isotopic purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve biphenyl geometry and acetoxy/fluoro substituent positions (analogous to fluorophenyl structures in ).
- Isotopic Purity :
- HPLC-PDA/MS : Detect impurities from incomplete deuteration or side reactions.
Advanced: How does the deuterated methyl ester influence the compound’s metabolic stability in preclinical models, and what experimental designs are recommended for validating these effects?
Methodological Answer:
Deuteration slows metabolic cleavage of the methyl ester via the kinetic isotope effect (KIE). To validate:
- In Vitro Assays : Compare hydrolysis rates (deuterated vs. non-deuterated) using liver microsomes or esterase enzymes.
- Isotope Tracing : Use LC-MS/MS to track deuterium retention in plasma/metabolites ( ).
- Control Experiments : Include non-deuterated analogs and enzyme inhibitors (e.g., paraoxon for esterase inhibition).
Advanced: How should researchers address contradictory data in stability studies (e.g., pH-dependent degradation vs. thermal stability)?
Methodological Answer:
- Multivariate Analysis : Design experiments varying pH, temperature, and light exposure using DOE (Design of Experiments) principles ( ).
- Mechanistic Probes :
- pH Studies : Use buffer systems (e.g., phosphate vs. acetate) to isolate acid/base-catalyzed degradation.
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds ().
- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify dominant degradation pathways.
Advanced: What strategies are recommended for designing in vivo pharmacokinetic studies to evaluate deuterium’s impact on bioavailability?
Methodological Answer:
- Dose Escalation : Administer deuterated and non-deuterated forms at equivalent molar doses.
- Sampling Protocol : Collect plasma/tissue samples at staggered timepoints for AUC (Area Under Curve) comparisons.
- Metabolite Profiling : Use HRMS to identify deuterium retention in primary metabolites ( ).
- Ethical Controls : Adhere to safety protocols for handling deuterated compounds (e.g., ’s SDS guidelines).
Advanced: How can computational modeling predict the deuterium isotope effect on the compound’s receptor binding affinity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Compare hydrogen/deuterium bond dynamics at the methyl ester interaction site.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate KIE for ester hydrolysis transition states ( ’s theory-guided framework).
- Docking Studies : Use crystal structures (e.g., ) to model binding poses with deuterated vs. non-deuterated forms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
